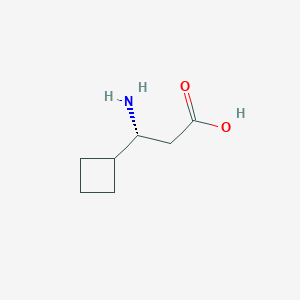![molecular formula C11H12N2O3 B13542055 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid](/img/structure/B13542055.png)
2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid: is a fascinating compound with a bicyclic structure. Its systematic name suggests that it contains a pyrimidine ring fused to a seven-membered oxabicycloheptane ring. Let’s explore its synthesis, properties, and applications.
Preparation Methods
a. Synthesis: The parent compound, 7-oxabicyclo[2.2.1]heptane , can be obtained through various methods. One common approach involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles. Additionally, catalytic hydrogenation of hydroquinone yields a mixture of trans- and cis-cyclohexane-1,4-diol, from which 7-oxabicyclo[2.2.1]heptane can be derived .
b. Reaction Conditions: The Baeyer–Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-ones is commonly used to cleave a C–C bond in these compounds. Other methods include retro-Claisen, retro-Diekmann, and Grob fragmentations .
Chemical Reactions Analysis
a. Types of Reactions: 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid may undergo various reactions, including oxidation, reduction, and substitution.
b. Common Reagents and Conditions:Oxidation: Baeyer–Villiger oxidation using peracids.
Reduction: Catalytic hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions.
c. Major Products: The specific products depend on the reaction conditions and substituents present. For example, reduction may yield the corresponding dihydro derivative.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential bioactivity or as a scaffold for drug design.
Medicine: Investigated for therapeutic effects.
Industry: Used in the synthesis of specialized materials.
Mechanism of Action
The exact mechanism by which 2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways.
Comparison with Similar Compounds
While there are related bicyclic compounds, the unique fusion of a pyrimidine ring with a seven-membered oxabicycloheptane ring sets this compound apart. Similar compounds include other 7-oxabicyclo[2.2.1]heptanes and derivatives.
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-(7-oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c14-11(15)8-3-4-12-10(13-8)7-5-6-1-2-9(7)16-6/h3-4,6-7,9H,1-2,5H2,(H,14,15) |
InChI Key |
ADBGVSCZOPUHBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O2)C3=NC=CC(=N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


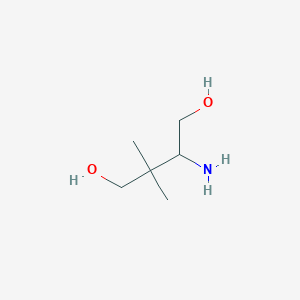

![3-[5-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13541980.png)
![6-Methoxypyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13541987.png)
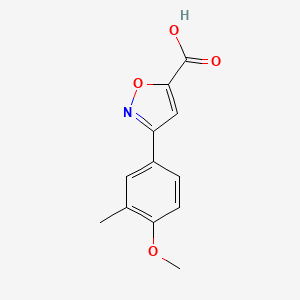
![(1R,6R)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane](/img/structure/B13542020.png)
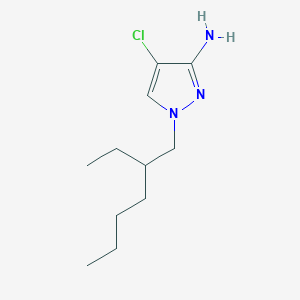
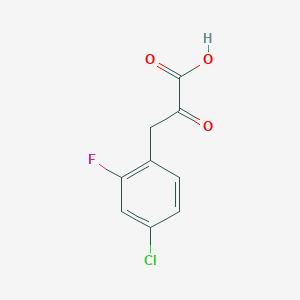
![1-(Benzo[d][1,3]dioxol-5-yl)-3-oxocyclobutane-1-carboxylic acid](/img/structure/B13542034.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoicacid](/img/structure/B13542048.png)
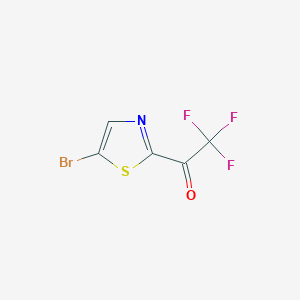
![4,5,6,7-Tetrahydro-4-(4-methylphenyl)thieno[3,2-c]pyridine](/img/structure/B13542060.png)
![Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13542067.png)
